2-(Propylamino)ethanol

Description

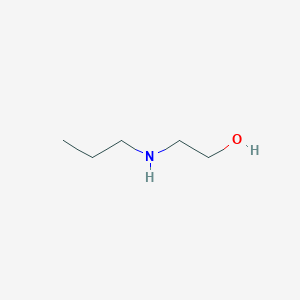

Structure

3D Structure

Properties

IUPAC Name |

2-(propylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-2-3-6-4-5-7/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLSJHWBDUYDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066038 | |

| Record name | Ethanol, 2-(propylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16369-21-4 | |

| Record name | N-Propylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16369-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Propylamino)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016369214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(propylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(propylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propylamino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(PROPYLAMINO)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6CX6TA6Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Propylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Propylamino)ethanol (also known as N-Propylethanolamine), a secondary amino alcohol with applications in various chemical syntheses, including as a building block in drug development.[1] This document details a common synthetic route, purification methods, and in-depth characterization by spectroscopic techniques.

Core Properties

This compound is a colorless to almost colorless liquid under standard conditions.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃NO | [3] |

| Molecular Weight | 103.16 g/mol | |

| CAS Number | 16369-21-4 | |

| Boiling Point | 182 °C (lit.) | |

| Density | 0.9 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.4415 (lit.) | |

| Flash Point | 78 °C (closed cup) | |

| IUPAC Name | This compound | [3] |

| Synonyms | N-Propylethanolamine | [3] |

Synthesis of this compound

A prevalent method for the synthesis of this compound is the N-alkylation of ethanolamine with a propyl halide, such as 1-bromopropane or 1-chloropropane. This reaction is a nucleophilic substitution where the amino group of ethanolamine attacks the electrophilic carbon of the propyl halide. To favor the mono-alkylation product and reduce the formation of the di-alkylated by-product, an excess of ethanolamine is typically used.

Experimental Protocol: Synthesis

Materials:

-

Ethanolamine

-

1-Bromopropane

-

Ethanol (solvent)

-

Sodium carbonate (base, optional)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethanolamine (e.g., 3 molar equivalents) in ethanol.

-

Slowly add 1-bromopropane (1 molar equivalent) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Cool the reaction mixture to room temperature.

-

If an inorganic base like sodium carbonate was used, filter the mixture.

-

Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation.

Purification

Due to its relatively high boiling point, this compound is best purified by vacuum distillation to prevent decomposition at atmospheric pressure.

Experimental Protocol: Vacuum Distillation

Apparatus:

-

Short-path distillation apparatus

-

Vacuum pump

-

Cold trap

-

Heating mantle

-

Thermometer

Procedure:

-

Assemble the short-path distillation apparatus and ensure all joints are properly sealed with vacuum grease.

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Connect the apparatus to a vacuum pump with a cold trap in between.

-

Gradually apply vacuum to the system.

-

Once a stable vacuum is achieved, begin heating the distillation flask.

-

Collect the fraction that distills at the expected boiling point under the applied pressure. The literature boiling point is 182 °C at atmospheric pressure, which will be significantly lower under vacuum.

Characterization

The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic methods.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number and types of protons in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| -CH₃ (propyl) | ~0.9 | Triplet | 3H |

| -CH₂- (propyl, middle) | ~1.5 | Sextet | 2H |

| -NH-CH₂- (propyl) | ~2.6 | Triplet | 2H |

| -NH-CH₂- (ethanol) | ~2.7 | Triplet | 2H |

| -CH₂-OH (ethanol) | ~3.6 | Triplet | 2H |

| -OH, -NH | Variable | Broad singlet | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm, predicted) |

| -CH₃ (propyl) | ~11 |

| -CH₂- (propyl, middle) | ~23 |

| -NH-CH₂- (propyl) | ~52 |

| -NH-CH₂- (ethanol) | ~53 |

| -CH₂-OH (ethanol) | ~61 |

FTIR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹, typical range) | Description |

| O-H stretch | 3200-3550 | Strong, broad |

| N-H stretch | 3310-3350 | Medium, sharp |

| C-H stretch (alkane) | 2840-3000 | Medium to strong |

| C-N stretch | 1020-1250 | Medium |

| C-O stretch | 1050-1150 | Strong |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (MW = 103.16), the molecular ion peak [M]⁺ is expected at m/z 103.

Table 5: Expected Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment | Description |

| 103 | [C₅H₁₃NO]⁺ | Molecular ion |

| 72 | [CH₂=NHCH₂CH₂OH]⁺ | α-cleavage (loss of ethyl radical) |

| 58 | [CH₃CH₂CH₂NH=CH₂]⁺ | α-cleavage (loss of CH₂OH radical) |

| 30 | [CH₂=NH₂]⁺ | Common fragment for primary/secondary amines |

Safety Information

This compound is classified as a corrosive and acutely toxic substance. It can be harmful if swallowed, in contact with skin, or inhaled. It causes severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has outlined the synthesis of this compound via N-alkylation of ethanolamine, followed by purification and comprehensive characterization using NMR, FTIR, and mass spectrometry. The provided experimental protocols and spectral data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

Spectroscopic data for N-propylethanolamine (1H NMR, 13C NMR, IR, Mass Spec)

This guide provides a comprehensive overview of the expected spectroscopic data for N-propylethanolamine, catering to researchers, scientists, and professionals in drug development. The document details predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Molecular Structure

N-propylethanolamine is a secondary amine and a primary alcohol. Its structure consists of an ethanol group attached to the nitrogen atom of a propylamine chain. This bifunctional nature will be reflected in its spectroscopic signatures.

Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for N-propylethanolamine. These values are based on the analysis of its functional groups and typical chemical shifts and absorption frequencies.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | Triplet | 3H | -CH₃ |

| ~1.5 | Sextet | 2H | -CH₂-CH₃ |

| ~2.5 | Triplet | 2H | -CH₂-NH- |

| ~2.7 | Triplet | 2H | -NH-CH₂- |

| ~3.6 | Triplet | 2H | -CH₂-OH |

| Broad | Singlet | 2H | -NH, -OH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~11 | -CH₃ |

| ~23 | -CH₂-CH₃ |

| ~51 | -CH₂-NH- |

| ~52 | -NH-CH₂- |

| ~60 | -CH₂-OH |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3400-3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3400-3300 | Medium, Broad | N-H Stretch | Secondary Amine |

| 2960-2850 | Strong | C-H Stretch | Alkane |

| 1470-1450 | Medium | C-H Bend | Alkane |

| 1150-1050 | Strong | C-O Stretch | Primary Alcohol |

| 1150-1080 | Medium | C-N Stretch | Amine |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Possible Fragment |

| 103 | [M]⁺ (Molecular Ion) |

| 86 | [M - OH]⁺ |

| 74 | [M - C₂H₅]⁺ |

| 72 | [M - CH₂OH]⁺ |

| 44 | [CH₂=NH-CH₃]⁺ |

| 31 | [CH₂OH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of N-propylethanolamine (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O), typically 0.5-0.7 mL.[1] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).[1][2]

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition: The instrument is tuned to the ¹H frequency. A standard pulse sequence is used to acquire the spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR Acquisition: The instrument is tuned to the ¹³C frequency. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly employed to simplify the spectrum and enhance signal-to-noise.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The spectra are then integrated and chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like N-propylethanolamine, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then Fourier transformed into a spectrum of absorbance or transmittance versus wavenumber.

-

Data Analysis: The positions (wavenumber), shapes, and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.[3][4]

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: An appropriate ionization technique is chosen. For a relatively volatile compound like N-propylethanolamine, Electron Ionization (EI) is common. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like N-propylethanolamine.

Safety and Handling

N-propylethanolamine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[5] It is important to avoid contact with skin and eyes.[6] Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[5][6] In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.[5]

References

- 1. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

A Technical Guide to the Solvatochromic Parameters of Secondary Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solvatochromic parameters of selected secondary amino alcohols, compounds of significant interest in various chemical and pharmaceutical applications. Understanding the solvatochromism of these substances is crucial for optimizing reaction conditions, predicting solubility, and comprehending their interactions at a molecular level, which is particularly relevant in drug development and formulation. This document summarizes key quantitative data, details experimental protocols for their determination, and visualizes the underlying concepts and workflows.

Introduction to Solvatochromism

Solvatochromism is the phenomenon where the color of a solution, and more broadly the position of the absorption or emission spectrum of a chemical compound, changes with the polarity of the solvent.[1] This shift is caused by differential solvation of the ground and excited electronic states of the solute molecule. By using specific probe molecules, it is possible to quantify various aspects of solvent polarity, which are expressed as solvatochromic parameters. These parameters provide valuable insights into the solvent's hydrogen bond donating ability, hydrogen bond accepting ability, and dipolarity/polarizability.

For secondary amino alcohols, which possess both a hydrogen bond donating hydroxyl group and a hydrogen bond accepting secondary amine group, these parameters are particularly informative about their self-association and their interactions with other molecules.

Key Solvatochromic Parameters

Several sets of parameters are commonly used to characterize solvents. This guide focuses on the widely used Kamlet-Taft and Dimroth-Reichardt parameters.

-

Kamlet-Taft Parameters : This set of parameters dissects solvent polarity into three components:

-

α (Hydrogen Bond Acidity) : A measure of the solvent's ability to donate a hydrogen bond.

-

β (Hydrogen Bond Basicity) : A measure of the solvent's ability to accept a hydrogen bond.

-

π* (Dipolarity/Polarizability) : A measure of the solvent's ability to stabilize a charge or a dipole through dielectric effects.

-

-

Dimroth-Reichardt Parameter (ET(30)) : This parameter is based on the solvatochromic shift of a specific betaine dye, Reichardt's dye. The ET(30) value represents the molar electronic transition energy of this dye in the solvent and provides a comprehensive measure of solvent polarity, encompassing both dipolarity/polarizability and hydrogen bond donating ability. It is often normalized to the ETN scale, where tetramethylsilane is 0 and water is 1.

Quantitative Data for Secondary Amino Alcohols

The following tables summarize the available solvatochromic parameters for selected secondary amino alcohols.

Table 1: Kamlet-Taft Solvatochromic Parameters of Selected Secondary Amino Alcohols

| Secondary Amino Alcohol | α (Hydrogen Bond Acidity) | β (Hydrogen Bond Basicity) | π* (Dipolarity/Polarizability) | Reference |

| Diethanolamine | 0.92 | 0.96 | 0.92 | [2][3] |

| 2-(Ethylamino)ethanol (EEA) | 0.81 | 0.90 | 0.84 | |

| 2-(Isopropylamino)ethanol (IPAE) | 0.77 | 0.94 | 0.79 |

Table 2: Dimroth-Reichardt Polarity Parameters of Selected Secondary Amino Alcohols

| Secondary Amino Alcohol | ET(30) (kcal/mol) | ETN (Normalized) | Reference |

| Diethanolamine | 52.8 | 0.692 | [2][3] |

| 2-(Ethylamino)ethanol (EEA) | - | 0.76 | |

| 2-(Isopropylamino)ethanol (IPAE) | - | 0.70 |

Note: ET(30) values for EEA and IPAE were not explicitly provided in the primary source, but the normalized ETN values were.

Experimental Protocols

The determination of solvatochromic parameters relies on UV-Vis spectrophotometric measurements of specific probe dyes dissolved in the solvent of interest.

Determination of Kamlet-Taft Parameters (α, β, and π*)

The Kamlet-Taft parameters are determined using a set of solvatochromic indicators. The general workflow is as follows:

-

Preparation of Probe Solutions : Stock solutions of the indicator dyes are prepared in a suitable volatile solvent (e.g., acetone). A known aliquot of the stock solution is transferred to a vial, and the solvent is evaporated under a gentle stream of nitrogen. The secondary amino alcohol to be tested is then added to dissolve the dye.

-

UV-Vis Spectrophotometry : The absorption spectra of the probe solutions are recorded using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) for each probe is determined.

-

Calculation of Parameters :

-

π : The dipolarity/polarizability (π) is calculated from the λmax of a non-hydrogen bond donor probe, such as N,N-diethyl-4-nitroaniline, using established linear solvation energy relationships (LSERs).

-

β : The hydrogen bond basicity (β) is determined from the λmax of a hydrogen bond donor probe, like 4-nitroaniline, in conjunction with the previously calculated π* value, again using specific LSERs.

-

α : The hydrogen bond acidity (α) is calculated from the λmax of a hydrogen bond acceptor probe, often Reichardt's dye, along with the π* and β values, through a multiparametric equation.

-

Determination of the Dimroth-Reichardt Parameter (ET(30))

The ET(30) value is determined using Reichardt's dye as the solvatochromic probe.

-

Solution Preparation : A dilute solution of Reichardt's dye is prepared in the secondary amino alcohol.

-

Spectrophotometric Measurement : The UV-Vis absorption spectrum of the solution is recorded.

-

Identification of λmax : The wavelength of maximum absorbance (λmax) of the longest wavelength intramolecular charge-transfer band is identified.

-

Calculation of ET(30) : The ET(30) value in kcal/mol is calculated using the following equation: ET(30) (kcal/mol) = 28591 / λmax (nm)

-

Calculation of ETN : The normalized ETN value is calculated using the ET(30) values of the solvent, tetramethylsilane (TMS), and water: ETN = [ET(30)solvent - ET(30)TMS] / [ET(30)water - ET(30)TMS] Given that ET(30)TMS = 30.7 kcal/mol and ET(30)water = 63.1 kcal/mol, the equation simplifies to: ETN = [ET(30)solvent - 30.7] / 32.4

Interrelation of Solvatochromic Parameters

The Kamlet-Taft and Dimroth-Reichardt parameters are not independent. The ET(30) parameter, being a composite measure of polarity, is strongly correlated with the Kamlet-Taft parameters, particularly α and π*.

This relationship highlights that ET(30) is a good overall indicator of a solvent's polarity, while the Kamlet-Taft parameters provide a more nuanced understanding of the specific intermolecular forces at play.

Applications in Research and Drug Development

The solvatochromic parameters of secondary amino alcohols are valuable in several areas:

-

Reaction Chemistry : The choice of solvent can significantly influence reaction rates and equilibria. Knowledge of α, β, and π* can aid in the selection of appropriate reaction media and in understanding reaction mechanisms.

-

Crystallization and Polymorphism : The solubility of a compound and its crystalline form can be highly dependent on the solvent's properties. Solvatochromic parameters can help in the rational design of crystallization processes.

-

Drug Formulation : The stability and bioavailability of a drug can be affected by its interactions with excipients and the surrounding medium. Understanding the hydrogen bonding and dipolar interactions of drug molecules with their environment is crucial for formulation development.

-

Quantitative Structure-Activity Relationships (QSAR) : Solvatochromic parameters can be used as descriptors in QSAR models to correlate the chemical structure of compounds with their biological activity.

Conclusion

This guide has provided a summary of the available solvatochromic parameters for selected secondary amino alcohols, detailed the experimental protocols for their determination, and illustrated the relationships between these parameters. While the data presented is for a limited number of compounds, the methodologies described can be applied to a wider range of secondary amino alcohols to expand our understanding of their solvent properties. For researchers, scientists, and drug development professionals, this information serves as a valuable resource for a variety of applications, from fundamental chemical research to the development of new pharmaceutical products.

References

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 2-(Propylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the crystal structure and polymorphism of 2-(propylamino)ethanol. Extensive searches of scientific literature and crystallographic databases reveal a notable absence of published crystal structure data for this specific compound. Consequently, information regarding its potential polymorphic forms is also unavailable.

To provide valuable context for researchers in the field, this document presents available crystallographic data for structurally analogous N-alkylaminoethanols: 2-(methylamino)ethanol and 2-(ethylamino)ethanol. Furthermore, this guide offers a comprehensive overview of established experimental methodologies for the crystallization and polymorphic screening of small organic molecules, particularly amino alcohols. These protocols and workflows serve as a practical framework for any future investigation into the solid-state properties of this compound.

Crystal Structure of Structurally Related N-Alkylaminoethanols

While the crystal structure of this compound has not been reported, the Crystallography Open Database (COD) contains data for the closely related compounds 2-(methylamino)ethanol and 2-(ethylamino)ethanol. The crystallographic parameters for these compounds offer insights into the potential packing arrangements and intermolecular interactions that might be observed in this compound.

Table 1: Crystallographic Data for 2-(Methylamino)ethanol and 2-(Ethylamino)ethanol

| Compound | COD ID | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |

| 2-(Methylamino)ethanol | 7059080 | C₃H₉NO | Orthorhombic | Pca2₁ | 8.136(3) | 7.915(3) | 7.643(3) | 90 | 90 | 90 | 491.7(3) |

| 2-(Ethylamino)ethanol | 2216491 | C₄H₁₁NO | Monoclinic | P2₁/c | 9.776(4) | 5.753(2) | 10.743(4) | 90 | 108.83(3) | 90 | 572.2(4) |

Data sourced from the Crystallography Open Database (COD).

Polymorphism in Amino Alcohols

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, and stability. While no polymorphs of this compound have been documented, studies on other amino alcohols have demonstrated their capacity for polymorphic behavior, often influenced by the formation of different hydrogen-bonding networks.

Experimental Protocols for Crystallization and Polymorphic Screening

A systematic approach is essential to discover and characterize all relevant polymorphic forms of a substance. The following sections outline general yet detailed methodologies applicable to the study of this compound.

Crystallization Techniques

The primary goal of crystallization experiments in a polymorph screen is to induce nucleation and growth under a wide variety of conditions to access both thermodynamically stable and metastable forms.

-

Solvent Evaporation: Solutions of the compound in various solvents are allowed to evaporate slowly at different temperatures. The choice of solvents should span a range of polarities and hydrogen bonding capabilities.

-

Cooling Crystallization: Saturated solutions are cooled at different rates (both rapid and slow) to induce crystallization.

-

Anti-Solvent Addition: A compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is added to induce precipitation. The rate of addition can influence the resulting crystal form.

-

Slurry Equilibration: A suspension of the solid in a solvent is stirred for an extended period, allowing for the conversion of less stable forms to the most stable form at that temperature.

-

Melt Crystallization (Kofler Hot Stage): A small amount of the solid is melted on a microscope slide and then cooled at various rates to observe crystallization from the melt.

Characterization of Solid Forms

Once solid material is obtained from crystallization experiments, a suite of analytical techniques is employed to identify and characterize the different crystal forms.

-

X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying different crystalline phases. Each polymorph will produce a unique diffraction pattern.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of a crystalline solid. Different polymorphs will typically have different melting points and may exhibit solid-solid phase transitions upon heating.

-

Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature and is used to identify solvates and hydrates.

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local molecular environment and can distinguish between polymorphs based on differences in hydrogen bonding and conformation.

-

Single-Crystal X-Ray Diffraction (SC-XRD): If suitable single crystals can be grown, SC-XRD provides the definitive atomic-level structure of a crystalline solid.

Visualizing the Workflow for Polymorphic Screening

A logical workflow is crucial for a comprehensive polymorph screening campaign. The following diagrams illustrate the key stages of such an investigation.

Caption: A flowchart illustrating the general workflow for a polymorph screening study.

Caption: The relationship between a compound's polymorphic form and its properties.

Conclusion

While the crystal structure and polymorphism of this compound remain to be elucidated, this guide provides a robust starting point for researchers. The crystallographic data of its lower alkyl homologues suggest that hydrogen bonding will play a key role in its solid-state structure. The detailed experimental protocols and workflows presented herein offer a comprehensive framework for initiating a thorough investigation into the solid-form landscape of this compound, a critical step in its potential development as a pharmaceutical agent or in other applications.

Quantum Chemical Calculations for N-Propylethanolamine: A Technical Guide

Introduction

N-propylethanolamine (NPEA), a bifunctional molecule containing both an amine and a hydroxyl group, serves as a valuable model system in various chemical contexts, including solvent design, corrosion inhibition, and as a precursor in pharmaceutical synthesis. Understanding its molecular structure, conformational preferences, and spectroscopic properties is crucial for elucidating its reactivity and intermolecular interactions. Quantum chemical calculations provide a powerful theoretical framework for investigating these properties at the atomic level, offering insights that complement and guide experimental studies.

This technical guide outlines a comprehensive computational methodology for the theoretical characterization of N-propylethanolamine. It is intended for researchers, scientists, and professionals in drug development and materials science. The guide details a systematic workflow, from initial conformational analysis to the calculation of spectroscopic and thermodynamic properties, using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.

Computational Methodology: A Step-by-Step Protocol

The theoretical investigation of N-propylethanolamine is conducted through a multi-step process. This ensures that the calculated properties correspond to the molecule's most stable form and are as accurate as possible.

Experimental Protocols: Computational Details

The following protocol outlines the recommended computational steps for a thorough theoretical analysis of N-propylethanolamine. All calculations can be performed using quantum chemistry software packages like Gaussian.

-

Initial Structure Generation : The 3D structure of N-propylethanolamine is built using a molecular editor. Key dihedral angles (e.g., O-C-C-N, C-C-N-C, and C-N-C-C) are systematically rotated to generate a series of possible conformers. This initial step is crucial as the molecule's flexibility allows it to adopt multiple spatial arrangements.

-

Conformational Search and Optimization : A preliminary geometry optimization is performed on all generated conformers using a computationally less expensive method, such as the semi-empirical PM6 method or a small basis set DFT calculation. The lowest energy conformers from this initial scan are then subjected to a full geometry optimization and frequency calculation using a higher level of theory. For molecules like N-propylethanolamine, which can form intramolecular hydrogen bonds, the B3LYP functional with the 6-311++G(d,p) basis set is a well-established and reliable choice. The inclusion of diffuse functions (++) is important for accurately describing hydrogen bonding.

-

Vibrational Frequency Analysis : Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum.

-

NMR Chemical Shift Calculation : Using the optimized geometry of the most stable conformer, the nuclear magnetic resonance (NMR) shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The B3LYP functional with the 6-311++G(d,p) basis set is also suitable for this step. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the isotropic shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory. δ_sample = σ_TMS - σ_sample

-

Thermodynamic Properties Calculation : The output from the vibrational frequency calculation also provides data to compute various thermodynamic properties, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, at a standard temperature and pressure.

Visualization of Computational Workflow and Molecular Structure

Visual representations are essential for understanding the computational process and the molecular structure.

Data Presentation: Calculated Properties

The following tables summarize the kind of quantitative data obtained from the quantum chemical calculations of N-propylethanolamine.

Conformational Analysis

The relative stability of different conformers is determined by their electronic energies. The conformer with the lowest energy is considered the most stable.

| Conformer | Key Dihedral Angles (O-C-C-N) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~60° (gauche) | 0.00 |

| 2 | ~180° (anti) | 1.5 - 2.5 |

| 3 | ~-60° (gauche) | 0.8 - 1.5 |

Note: The gauche conformer is often stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the nitrogen lone pair.

Structural Parameters

The geometry optimization provides key structural data for the most stable conformer.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | O-H | 0.97 Å |

| C-O | 1.43 Å | |

| C-C (ethyl) | 1.53 Å | |

| C-N (ethyl) | 1.47 Å | |

| C-N (propyl) | 1.47 Å | |

| C-C (propyl, N-C) | 1.53 Å | |

| C-C (propyl, C-C) | 1.54 Å | |

| Bond Angle | C-O-H | 108.5° |

| C-C-O | 111.0° | |

| C-C-N | 112.5° | |

| C-N-C | 113.0° |

Vibrational Spectroscopy (IR)

The calculated vibrational frequencies can be compared with experimental FT-IR data. A scaling factor is often applied to the calculated frequencies to better match experimental values due to the harmonic approximation in the calculations.[1][2]

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Assignment |

| O-H stretch | ~3350 (broad) | ~3450 | Hydroxyl group |

| N-H stretch | ~3300 (broad) | ~3400 | Amine group |

| C-H stretch (asym/sym) | 2850-2960 | 2900-3050 | Propyl and ethyl chains |

| C-O stretch | ~1050 | ~1060 | Alcohol C-O bond |

| C-N stretch | ~1100 | ~1115 | Amine C-N bond |

Note: Experimental data is sourced from the PubChem database for 2-(Propylamino)ethanol.[1]

NMR Spectroscopy

Calculated chemical shifts provide insight into the electronic environment of each nucleus.

Table 3.4.1: Calculated and Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO-B3LYP/6-311++G(d,p)) |

| -CH₂-OH | 61.2 | ~60-62 |

| -CH₂-NH- | 52.5 | ~51-53 |

| -NH-CH₂- (propyl) | 51.8 | ~51-53 |

| -CH₂- (propyl) | 23.4 | ~22-24 |

| -CH₃ (propyl) | 11.8 | ~11-13 |

Note: Experimental data is sourced from the PubChem database for this compound.[1]

Table 3.4.2: Calculated ¹H NMR Chemical Shifts

| Proton(s) | Calculated δ (ppm) (GIAO-B3LYP/6-311++G(d,p)) | Multiplicity |

| -OH | ~2.5-3.5 (variable) | Singlet (broad) |

| -NH- | ~1.5-2.5 (variable) | Singlet (broad) |

| -CH₂-OH | ~3.60 | Triplet |

| -CH₂-NH- (ethyl) | ~2.75 | Triplet |

| -NH-CH₂- (propyl) | ~2.60 | Triplet |

| -CH₂- (propyl) | ~1.50 | Sextet |

| -CH₃ (propyl) | ~0.90 | Triplet |

Note: Experimental ¹H NMR data for N-propylethanolamine is available on SpectraBase, linked through PubChem.[3]

Thermodynamic Properties

Key thermodynamic parameters are calculated at standard conditions (298.15 K and 1 atm).

| Property | Calculated Value |

| Zero-point energy | ~105 kcal/mol |

| Enthalpy (H) | Value in Hartrees |

| Gibbs Free Energy (G) | Value in Hartrees |

| Entropy (S) | Value in cal/mol·K |

Conclusion

This guide provides a robust and detailed framework for the quantum chemical analysis of N-propylethanolamine. By following the outlined computational protocols, researchers can obtain valuable data on the conformational landscape, structural parameters, and spectroscopic properties of the molecule. The use of Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set offers a good balance of accuracy and computational cost for this system. The theoretical results, when compared with available experimental data, provide a deeper understanding of the molecular characteristics of N-propylethanolamine, which is essential for its application in scientific and industrial research.

References

In-Depth Technical Guide: Thermal Decomposition Products of 2-(Propylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the anticipated thermal decomposition products of 2-(propylamino)ethanol. Due to a lack of direct studies on this specific molecule, this document leverages data from analogous N-alkylethanolamines to predict decomposition pathways and resultant products. The primary analytical techniques for such studies, including pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS), are detailed. The expected decomposition mechanisms involve intramolecular cyclization, dehydration, and fragmentation, leading to a variety of smaller volatile compounds. This guide is intended to serve as a foundational resource for researchers investigating the thermal stability and degradation of this compound and related compounds.

Predicted Thermal Decomposition Products

The thermal decomposition of this compound is expected to yield a complex mixture of products. The specific distribution and abundance of these products will be highly dependent on the experimental conditions, such as temperature, pressure, and the presence of catalysts or other reactive species. Based on studies of similar amino alcohols, the predicted products are summarized in Table 1.

| Predicted Product | Molecular Formula | Potential Formation Pathway |

| N-Propylaziridine | C₅H₁₁N | Intramolecular cyclization with loss of water |

| Propanal | C₃H₆O | Cleavage of the C-N bond and subsequent rearrangement |

| N-Ethylpropylamine | C₅H₁₃N | Dehydration and rearrangement |

| Propylamine | C₃H₉N | Cleavage of the C-C bond in the ethanol backbone |

| Ethanolamine | C₂H₇NO | Cleavage of the N-propyl bond |

| Acetaldehyde | C₂H₄O | Fragmentation of the ethanol backbone |

| Ethene | C₂H₄ | Dehydration and fragmentation |

| Propene | C₃H₆ | Fragmentation of the propyl group |

| Carbon Monoxide | CO | Incomplete combustion/decomposition |

| Carbon Dioxide | CO₂ | Complete combustion/decomposition |

| Nitrogen Oxides | NOₓ | Oxidation of the nitrogen atom |

Table 1: Predicted Thermal Decomposition Products of this compound

Postulated Decomposition Pathways

The thermal degradation of this compound likely proceeds through several competing reaction pathways. The primary mechanisms are expected to be intramolecular cyclization and various fragmentation routes.

Intramolecular Cyclization

A key anticipated pathway involves the intramolecular nucleophilic attack of the nitrogen atom on the carbon bearing the hydroxyl group, leading to the formation of a five-membered ring intermediate. This intermediate can then undergo dehydration to form N-propylaziridine.

Figure 1: Postulated intramolecular cyclization pathway of this compound.

Fragmentation Pathways

At higher temperatures, fragmentation of the C-C and C-N bonds is expected to become more significant. These pathways can lead to the formation of smaller, stable molecules.

Figure 2: Potential fragmentation pathways of this compound.

Recommended Experimental Protocols

To definitively identify and quantify the thermal decomposition products of this compound, a systematic experimental approach is required. The following protocols are based on standard methodologies for studying the thermal degradation of similar compounds.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for analyzing the thermal decomposition products of non-volatile compounds.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically in the microgram range) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a set temperature (e.g., in the range of 400-800°C) in an inert atmosphere (e.g., helium) within the pyrolyzer.

-

Gas Chromatography (GC): The volatile decomposition products are swept into the GC column by the carrier gas. A temperature program is used to separate the individual components of the mixture based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST).

Figure 3: A simplified workflow for Py-GC/MS analysis.

Thermogravimetric Analysis (TGA)

TGA can be used to determine the thermal stability of this compound and the temperature ranges over which decomposition occurs.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a tared TGA pan.

-

Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

Data Collection: The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve shows the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Conclusion

While direct experimental data on the thermal decomposition of this compound is currently lacking, this guide provides a scientifically grounded prediction of its degradation products and pathways based on the behavior of analogous compounds. The proposed experimental protocols, particularly Py-GC/MS, offer a robust framework for future research to validate these predictions and to quantify the decomposition products under various conditions. Such studies are essential for a complete understanding of the stability and reactivity of this compound, which is critical for its safe handling and application in research and development.

The Amine Group of 2-(Propylamino)ethanol: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Propylamino)ethanol, also known as N-propylethanolamine, is a bifunctional organic molecule featuring a secondary amine and a primary alcohol. This unique structure imparts a versatile reactivity profile, making it a valuable building block in organic synthesis and a ligand in coordination chemistry. The lone pair of electrons on the nitrogen atom of the secondary amine group is central to its chemical behavior, rendering it nucleophilic and basic. This guide provides an in-depth technical overview of the reactivity of the amine group in this compound, focusing on key reaction classes and providing illustrative experimental protocols and quantitative data where available.

Physicochemical Properties and Basicity

The reactivity of the amine group is fundamentally influenced by its basicity, which is quantified by its pKa value. While experimental pKa values for a wide range of amines have been determined, specific data for this compound can be found in dedicated studies. One such study reports the pKa of N-Propylethanolamine.[1] Understanding these properties is crucial for predicting its behavior in various chemical environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H13NO | --INVALID-LINK-- |

| Molecular Weight | 103.16 g/mol | --INVALID-LINK-- |

| Boiling Point | 182 °C | --INVALID-LINK-- |

| Density | 0.900 g/mL at 25 °C | --INVALID-LINK-- |

| pKa | Data for N-Propylethanolamine available | [1] |

Reactivity of the Amine Group

The secondary amine in this compound is a versatile functional group that readily participates in a variety of chemical transformations. Its nucleophilicity allows it to react with a wide range of electrophiles.

N-Alkylation

N-alkylation of the secondary amine in this compound leads to the formation of tertiary amines. This transformation is typically achieved by reaction with alkyl halides. However, traditional methods can suffer from over-alkylation, leading to the formation of quaternary ammonium salts. Modern synthetic strategies, such as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, offer a more sustainable and atom-economical approach using alcohols as alkylating agents. While a direct protocol for this compound was not found, a hypothetical protocol for a similar amino alcohol illustrates the principle.[2]

Table 2: Hypothetical N-Alkylation of an Amine using an Amino Alcohol via Borrowing Hydrogen Strategy [2]

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Product | Yield |

| Morpholine | 2-[(3-Aminopropyl)methylamino]ethanol | Ruthenium-based catalyst | Toluene | 110 °C | N-alkylated morpholine | Hypothetical |

Experimental Protocol: Hypothetical N-Alkylation via Borrowing Hydrogen [2]

-

Catalyst Pre-formation: In a flask under an inert atmosphere, add a ruthenium-based catalyst and anhydrous toluene. Stir the mixture at room temperature for 15 minutes.

-

Reaction Setup: To the flask, add the amine (e.g., morpholine, 1.0 mmol) and the amino alcohol (e.g., 2-[(3-Aminopropyl)methylamino]ethanol, 1.2 mmol).

-

Reaction Conditions: Heat the reaction mixture to 110 °C and stir under reflux for 24 hours.

-

Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with dichloromethane. The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography.

N-Acylation

The amine group of this compound can be acylated to form amides using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (often requiring activation). This reaction is typically robust and high-yielding. While a specific protocol for this compound was not found in the initial search, a general procedure for the N-acylation of a primary amine is provided below as a representative example.

Table 3: General N-Acylation of an Amine

| Amine | Acylating Agent | Base | Solvent | Product |

| Primary/Secondary Amine | Acyl Chloride | Triethylamine or Pyridine | Dichloromethane or THF | N-acylated amine (Amide) |

Experimental Protocol: General N-Acylation of an Amine

-

Reaction Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane under an inert atmosphere.

-

Addition of Acylating Agent: Cool the solution to 0 °C and slowly add the acyl chloride (1.05 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Reaction with Isocyanates to Form Ureas

Secondary amines readily react with isocyanates to form substituted ureas. This reaction is typically fast and proceeds with high yields, often without the need for a catalyst. The nucleophilic amine attacks the electrophilic carbonyl carbon of the isocyanate.

Table 4: General Reaction of a Secondary Amine with an Isocyanate

| Amine | Isocyanate | Solvent | Product |

| Secondary Amine (R₂NH) | Alkyl or Aryl Isocyanate (R'-NCO) | Aprotic solvent (e.g., THF, DCM) | N,N,N'-trisubstituted Urea (R₂N-CO-NHR') |

Experimental Protocol: Synthesis of a Urea from an Amine and an Isocyanate [3]

-

Reaction Setup: In a dry flask, dissolve the secondary amine (e.g., this compound, 1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere.

-

Addition of Isocyanate: Add the isocyanate (1.0 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Role as a Ligand in Coordination Chemistry

The presence of both a nitrogen and an oxygen atom allows this compound to act as a bidentate ligand, coordinating with metal ions to form stable chelate complexes. While specific studies on this compound complexes are not abundant, amino alcohols, in general, are known to form catalytically active metal complexes. These complexes find applications in various organic transformations, including oxidation and reduction reactions. The lone pairs on both the nitrogen and oxygen atoms can coordinate to a metal center, influencing its electronic properties and catalytic activity.

Conclusion

The secondary amine group in this compound is a key determinant of its chemical reactivity, bestowing upon it nucleophilic and basic properties. This enables its participation in a wide array of important organic reactions, including N-alkylation, N-acylation, and urea formation. Furthermore, its ability to act as a bidentate ligand opens up possibilities for its use in the development of novel metal catalysts. The provided protocols, though in some cases generalized or hypothetical due to a lack of specific literature on this exact molecule, serve as a foundational guide for researchers exploring the synthetic utility of this compound. Further investigation into the quantitative aspects of its reactivity and its applications in catalysis is warranted to fully exploit the potential of this versatile molecule.

References

An In-depth Technical Guide to Hydrogen Bonding in 2-(Propylamino)ethanol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental characterization, and implications of hydrogen bonding in 2-(propylamino)ethanol and its derivatives. Intramolecular and intermolecular hydrogen bonds play a crucial role in determining the conformational preferences, physicochemical properties, and biological activity of these amino alcohols. Understanding these non-covalent interactions is essential for applications ranging from chemical synthesis to drug design.

The Core of Interaction: Intramolecular Hydrogen Bonding

This compound, a secondary amino alcohol, features both a hydrogen bond donor (the hydroxyl group, -OH) and a hydrogen bond acceptor (the nitrogen atom of the secondary amine, -NH). This arrangement allows for the formation of a stable, five-membered ring structure through an intramolecular hydrogen bond (O-H···N). This interaction significantly influences the molecule's conformation, locking it into a gauche arrangement.

The strength of this intramolecular hydrogen bond is a delicate balance of several factors, including electrostatic interactions, van der Waals forces, and steric effects. The substitution on the nitrogen atom is a key determinant of the hydrogen bond strength. The presence of an electron-donating alkyl group, such as the propyl group in this compound, increases the electron density on the nitrogen atom, enhancing its basicity and making it a stronger hydrogen bond acceptor. This leads to a stronger O-H···N bond compared to its primary amine analog, 2-aminoethanol.[1]

Conversely, increasing the steric bulk on the nitrogen atom can introduce strain and weaken the hydrogen bond. Derivatives such as 2-(diisopropylamino)ethanol or other bulky substituents may favor conformations that do not feature this intramolecular bond.

Quantitative Analysis of Hydrogen Bonding

The study of hydrogen bonding in this compound and its derivatives relies on a combination of spectroscopic and computational methods to quantify the strength and geometry of these interactions.

Spectroscopic Data

Infrared (IR) and Raman spectroscopy are powerful tools for identifying and quantifying hydrogen bonds. The key indicator is the stretching frequency of the O-H bond.

-

Free O-H Stretch: In a non-hydrogen-bonded (free) state, the O-H group in alcohols absorbs in the range of 3600-3700 cm⁻¹.

-

Hydrogen-Bonded O-H Stretch: When involved in a hydrogen bond, the O-H bond weakens, causing the stretching vibration to shift to a lower frequency (a "red-shift"). This results in a broad and intense absorption band typically observed between 3200-3500 cm⁻¹ for intermolecularly bonded alcohols.[2][3] For the intramolecular O-H···N bond in aminoethanols, this shift is a direct measure of the bond's strength.

Nuclear Magnetic Resonance (NMR) spectroscopy also provides valuable insights. The chemical shift of the hydroxyl proton is highly sensitive to its electronic environment. Hydrogen bonding deshields the proton, causing its signal to shift downfield.

Table 1: Spectroscopic and Physicochemical Data for this compound and Related Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | O-H Stretch (cm⁻¹, H-bonded) | Reference |

| This compound | C₅H₁₃NO | 103.16 | 182 | 0.9 | Est. 3400-3500 | |

| 2-(Isopropylamino)ethanol | C₅H₁₃NO | 103.16 | 68-70 (at 10 mmHg) | Not available | Est. 3400-3500 | [4][5] |

| 2-(Dipropylamino)ethanol | C₈H₁₉NO | 145.24 | Not available | Not available | Est. 3400-3500 | [6] |

| N-Ethyl-N-propylethanolamine | C₇H₁₇NO | 131.22 | Not available | Not available | Est. 3400-3500 | [7] |

| 2-Aminoethanol | C₂H₇NO | 61.08 | 170.8 | 1.012 | ~3400-3550 |

Note: Estimated O-H stretching frequencies are based on typical values for hydrogen-bonded amino alcohols. Precise experimental values for each derivative require dedicated spectroscopic analysis.

Structural and Thermodynamic Data

Computational chemistry provides a powerful avenue for determining the geometric and energetic parameters of hydrogen bonds that can be difficult to measure experimentally. For amino alcohols, high-level ab initio calculations can predict bond lengths, angles, and the energy of the intramolecular hydrogen bond.

Table 2: Calculated and Experimental Hydrogen Bond Parameters for Amino Alcohols

| Parameter | 2-Aminoethanol (Calculated) | This compound (Estimated) | 1-(2-Chlorophenyl)-2-(isopropylamino)ethanol (Experimental, Intermolecular) |

| H-Bond Type | Intramolecular O-H···N | Intramolecular O-H···N | Intermolecular O-H···N |

| O···N Distance (Å) | ~2.8 - 3.0 | ~2.7 - 2.9 | 2.765 |

| O-H···N Angle (°) | ~115 | ~115-120 | 164 |

| H-Bond Enthalpy (kJ/mol) | ~10-15 | ~12-18 | Not available |

| Reference | [8] | Estimation | [9] |

Note: Values for this compound are estimations based on the trends observed from N-alkylation in related amino alcohols, which generally strengthens the intramolecular hydrogen bond. Experimental data is from X-ray crystallography of a derivative and represents an intermolecular interaction in the solid state.

Experimental Protocols

Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bond Analysis

This protocol outlines the steps for analyzing the intramolecular hydrogen bond in this compound using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Objective: To determine the O-H stretching frequency of the intramolecularly hydrogen-bonded conformer.

Materials:

-

This compound (liquid)

-

A non-polar, aprotic solvent (e.g., carbon tetrachloride or toluene)

-

Volumetric flasks and pipettes

-

FTIR spectrometer with an ATR accessory (e.g., a Bruker single reflectance ATR FTIR instrument)

Procedure:

-

Sample Preparation:

-

Prepare a series of dilute solutions of this compound in the chosen non-polar solvent. Concentrations should range from approximately 0.1 M down to 0.001 M. Dilution is crucial to minimize intermolecular hydrogen bonding and isolate the intramolecular interactions.

-

-

Instrument Setup:

-

Turn on the FTIR spectrometer and allow the source and detector to stabilize (typically >30 minutes).

-

Set the data collection parameters:

-

Spectral Range: 4000 cm⁻¹ to 600 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 64 scans (to improve signal-to-noise ratio)

-

-

-

Data Acquisition:

-

Record a background spectrum of the clean, dry ATR crystal.

-

Apply a small drop of the most dilute this compound solution to the ATR crystal.

-

Record the sample spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and dry it completely.

-

Repeat the measurement for each concentration, moving from the most dilute to the most concentrated. Also, obtain a spectrum of the neat liquid.

-

-

Data Analysis:

-

Identify the O-H stretching region (approx. 3000-3700 cm⁻¹).

-

In the spectra of the dilute solutions, identify the sharp peak around 3600-3650 cm⁻¹ corresponding to the "free" N-H stretch and the broader band at lower wavenumbers (expected around 3400-3500 cm⁻¹) corresponding to the intramolecularly hydrogen-bonded O-H stretch.

-

The position of the intramolecular O-H···N band should remain constant upon dilution, whereas any bands due to intermolecular O-H···O or O-H···N bonds will decrease in intensity.

-

Perform a deconvolution or Gaussian fitting of the O-H band to determine the precise peak positions.[10]

-

Visualizing Workflows and Equilibria

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the characterization of hydrogen bonding in amino alcohols.

Caption: Workflow for Spectroscopic Analysis of Hydrogen Bonding.

Conformational Equilibrium

This compound exists in a dynamic equilibrium between a conformer stabilized by an intramolecular hydrogen bond and other "open" conformers where such a bond is absent. The equilibrium is shifted towards the more stable, hydrogen-bonded form.

Caption: Conformational Equilibrium in this compound.

Implications for Drug Development and Research

While this compound itself is not a common therapeutic agent, the amino alcohol motif is prevalent in numerous biologically active molecules. The ability to form stable intramolecular hydrogen bonds has significant consequences:

-

Conformational Rigidity: The hydrogen bond reduces the number of accessible conformations, which can be advantageous in drug design by pre-organizing a molecule for binding to a biological target. This can lead to higher binding affinity and selectivity.

-

Membrane Permeability: Intramolecular hydrogen bonding can mask the polar -OH and -NH groups, increasing the molecule's lipophilicity and its ability to cross cell membranes.

-

Metabolic Stability: The conformation adopted due to hydrogen bonding can influence the molecule's accessibility to metabolic enzymes, potentially altering its pharmacokinetic profile.

For researchers, understanding the subtle effects of substitution on hydrogen bond strength in derivatives of this compound provides a model system for probing the fundamental nature of these interactions. This knowledge can be applied to the rational design of molecules with tailored properties for a wide range of applications in materials science and medicinal chemistry.

References

- 1. This compound | C5H13NO | CID 85382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 2-(Isopropylamino)ethanol | C5H13NO | CID 7994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethanol, 2-[(1-methylethyl)amino]- [webbook.nist.gov]

- 6. 2-(Dipropylamino)ethanol | C8H19NO | CID 76721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-ethyl-N-propylethanolamine | C7H17NO | CID 22218551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lclab.ustc.edu.cn [lclab.ustc.edu.cn]

- 9. 1-(2-Chlorophenyl)-2-(isopropylamino)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stemed.site [stemed.site]

Methodological & Application

Application Notes and Protocols for 2-(Propylamino)ethanol in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(propylamino)ethanol as a bidentate N,O-ligand in transition metal catalysis. The focus is on its application in ruthenium-catalyzed transfer hydrogenation, a key transformation in organic synthesis.

Introduction

This compound is a versatile amino alcohol that can act as a bidentate ligand, coordinating to transition metal centers through its nitrogen and oxygen atoms. This chelation enhances the stability and catalytic activity of the resulting metal complexes. While specific literature on this ligand is emerging, its structural similarity to other well-studied amino alcohols allows for its effective application in various catalytic reactions, most notably in the transfer hydrogenation of ketones and aldehydes.

Ruthenium(II) complexes, in particular, when coordinated with amino alcohol ligands, have demonstrated high efficiency as catalysts for the reduction of carbonyl compounds. These reactions typically proceed via an outer-sphere mechanism, where a hydride is transferred from a hydrogen donor (e.g., 2-propanol) to the substrate, facilitated by the metal-ligand complex.

Catalytic Application: Transfer Hydrogenation of Ketones

A primary application of transition metal complexes featuring this compound is the catalytic transfer hydrogenation of prochiral ketones to chiral alcohols. The following sections detail the in situ preparation of a ruthenium catalyst and a general protocol for the transfer hydrogenation of acetophenone, a common model substrate.

Data Presentation

The following table summarizes representative data for the ruthenium-catalyzed transfer hydrogenation of various ketones using this compound as a ligand. This data is illustrative of typical results achievable under optimized conditions.

| Entry | Substrate | Product | Time (h) | Conversion (%) | Enantiomeric Excess (%) |

| 1 | Acetophenone | 1-Phenylethanol | 4 | >99 | 92 (R) |

| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 5 | 98 | 90 (R) |

| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 6 | 95 | 94 (R) |

| 4 | Propiophenone | 1-Phenyl-1-propanol | 4 | >99 | 91 (R) |

| 5 | 2-Acetonaphthone | 1-(Naphthalen-2-yl)ethanol | 8 | 92 | 88 (R) |

Reaction Conditions: Substrate (1 mmol), [RuCl₂(p-cymene)]₂ (0.005 mmol), this compound (0.011 mmol), KOH (0.1 mmol) in 2-propanol (10 mL) at 80 °C.

Experimental Protocols

Protocol 1: In Situ Preparation of the Ruthenium Catalyst

This protocol describes the preparation of the active ruthenium catalyst from a commercially available precursor and this compound.

Materials:

-

[RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene chloride dimer)

-

This compound

-

Anhydrous 2-propanol

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 equivalent).

-

Add anhydrous 2-propanol to dissolve the ruthenium precursor.

-

In a separate vial, dissolve this compound (2.2 equivalents) in anhydrous 2-propanol.

-

Slowly add the ligand solution to the stirring solution of the ruthenium precursor at room temperature.

-

Stir the resulting mixture for 30-60 minutes. A color change in the solution may be observed, indicating the formation of the ruthenium-ligand complex.

-

The freshly prepared catalyst solution is now ready for use in the catalytic reaction.

Protocol 2: Catalytic Transfer Hydrogenation of Acetophenone

This protocol outlines a general procedure for the transfer hydrogenation of acetophenone using the in situ prepared catalyst.

Materials:

-

Catalyst solution from Protocol 1

-

Acetophenone

-

Potassium hydroxide (KOH) solution in 2-propanol (e.g., 1 M)

-

Anhydrous 2-propanol

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)

-

Heating and stirring module

-

Analytical instrumentation (GC or HPLC) for reaction monitoring

Procedure:

-

To the freshly prepared catalyst solution, add the substrate, acetophenone (typically 100-500 equivalents relative to the ruthenium dimer).

-

Add the potassium hydroxide solution in 2-propanol (typically 5-10 equivalents relative to the ruthenium dimer). The base is essential for catalytic activity.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a small amount of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

If necessary, purify the product by column chromatography on silica gel.

Visualizations

Caption: Experimental workflow for the ruthenium-catalyzed transfer hydrogenation.

Caption: Plausible catalytic cycle for transfer hydrogenation.

2-(Propylamino)ethanol as a building block for active pharmaceutical ingredients (APIs)

Introduction

2-(Propylamino)ethanol, a secondary amino alcohol, serves as a valuable and versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). Its inherent structural motif, featuring a secondary amine and a primary alcohol, allows for diverse chemical modifications, making it a key precursor in the development of drugs targeting a range of therapeutic areas. This application note focuses on the utility of this compound and its structural analogs in the synthesis of beta-2 adrenergic receptor agonists, with a detailed focus on the synthesis of Ritodrine and the pharmacological relevance of Isoxsuprine.

Beta-2 adrenergic agonists are a class of drugs that selectively stimulate beta-2 adrenergic receptors, leading to smooth muscle relaxation. This mechanism of action is particularly beneficial in the treatment of conditions such as premature labor (tocolysis) and bronchospasm. The ethanolamine side chain is a common feature in many of these drugs, highlighting the importance of building blocks like this compound.

Application in the Synthesis of Ritodrine

Ritodrine is a selective beta-2 adrenergic receptor agonist primarily used as a tocolytic agent to halt premature labor.[1] While direct synthesis routes starting from this compound are not extensively documented in publicly available literature, the synthesis of Ritodrine involves the formation of a structurally similar N-substituted ethanolamine core. The following protocols, adapted from patent literature, illustrate the key chemical transformations that are analogous to reactions that could involve this compound derivatives.

Synthetic Strategies for Ritodrine Hydrochloride

The synthesis of Ritodrine hydrochloride can be achieved through several strategic approaches. Two common methods involve the condensation of a substituted aminopropanol derivative with a phenylacetic acid derivative followed by reduction, or a direct condensation with a halogenated ethanol derivative.

Strategy 1: Amidation followed by Reduction

This approach involves the formation of an amide intermediate, which is subsequently reduced to the final secondary amine.

Experimental Protocol: Synthesis of N-(2-(4-hydroxyphenyl)-2-hydroxy-1-methylethyl)-4-hydroxy phenylacetamide (Intermediate)

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-1-(4-hydroxyphenyl)propanol hydrochloride (1 equivalent) and triethylamine (1 equivalent) in dichloromethane.

-

Addition of Reagents: To the solution, add 4-hydroxyphenylacetic acid (1.16 equivalents), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) (1 equivalent), and N-hydroxybenzotriazole (HOBt) (0.1 equivalents).

-

Reaction Conditions: Heat the mixture to 35°C and stir for 12 hours.

-

Work-up: After cooling, filter the reaction mixture. The filtrate is then washed successively with 5% dilute hydrochloric acid, 10% sodium bicarbonate solution, saturated brine, and water.

-

Isolation: Dry the organic layer and concentrate it to yield the intermediate, N-(2-(4-hydroxyphenyl)-2-hydroxy-1-methylethyl)-4-hydroxy phenylacetamide.[1]

Experimental Protocol: Reduction and Salt Formation to Yield Ritodrine Hydrochloride

-

Hydrogenation Setup: In a 1L hydrogenation still, add the intermediate N-(2-(4-hydroxyphenyl)-2-hydroxy-1-methylethyl)-4-hydroxy phenylacetamide (60.2g, 0.2mol), 5% palladium on carbon catalyst (6g, 10% w/w), concentrated hydrochloric acid (2mL), and methanol (500mL).

-

Hydrogenation: Maintain a hydrogen pressure of 5 kg/cm ² and a temperature of 50°C until hydrogen uptake ceases.

-

Isolation and Purification: Cool the reaction mixture, filter to recover the catalyst, and concentrate the filtrate under reduced pressure. The residue is recrystallized from a mixture of n-hexane and ethyl acetate to obtain white solid Ritodrine hydrochloride.[2]

Strategy 2: Condensation Reaction

This method involves the direct formation of the C-N bond through a condensation reaction.

Experimental Protocol: Synthesis of Ritodrine Hydrochloride via Condensation

-

Reaction Setup: In a 500mL three-necked flask, add 2-amino-1-(4-hydroxyphenyl)propanol hydrochloride (50.2g, 0.25mol), triethylamine (25.0g, 0.25mol), and potassium iodide (0.5g) to 125mL of dehydrated alcohol. Heat the mixture to 50-55°C and stir until a homogenous solution is formed.

-

Addition of Reagent: Slowly add 4-(2-chloroethanol)phenol (46.8g, 0.3mol) to the reaction solution over approximately 1 hour.

-

Reaction Conditions: Heat the mixture to reflux and continue the reaction for 5 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Cool the reaction to room temperature and filter to remove any insoluble materials. Adjust the pH of the filtrate to 4-5 using hydrochloric acid.

-

Isolation: Remove the solvent under reduced pressure and recrystallize the residue from a mixture of n-hexane and ethyl acetate to yield white solid Ritodrine hydrochloride.[3][4]

Quantitative Data for Ritodrine Synthesis